molecular formula C13H8BrF2NO B8788470 N-(3-bromophenyl)-2,6-difluorobenzamide

N-(3-bromophenyl)-2,6-difluorobenzamide

Cat. No.: B8788470
M. Wt: 312.11 g/mol
InChI Key: QHJIYYYDNYAQKE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 3-bromophenyl group via an amide bond. This compound belongs to a broader class of fluorinated benzamides, which are widely studied for their biological activities, including antifungal, antibacterial, and insecticidal properties . The 2,6-difluoro substitution on the benzamide enhances electron-withdrawing effects, influencing molecular stability and interaction with biological targets.

Properties

Molecular Formula

C13H8BrF2NO

Molecular Weight

312.11 g/mol

IUPAC Name

N-(3-bromophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H8BrF2NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)

InChI Key

QHJIYYYDNYAQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

The 2,6-difluorobenzamide moiety is a common pharmacophore in agrochemicals and pharmaceuticals. Key analogs include:

Compound Name Substituents on Benzamide Linked Group Biological Activity Reference
N-(3-bromophenyl)-2,6-difluorobenzamide 2,6-F₂ 3-Br-phenyl Under investigation
Diflubenzuron 2,6-F₂ 4-Cl-phenyl Insect growth regulator (IGR)
Lufenuron (CGA-184699) 2,6-F₂ 2-Cl-4-CF₃-phenoxy Insecticidal, IGR
Compound 4c (from ) 2,6-F₂ Pyrimidine-thio-phenyl Antifungal
Compound 43 (from ) 2,6-F₂ Benzocycloheptathiazole Angiogenesis inhibition

Key Observations :

  • Diflubenzuron (N-(4-chlorophenyl)-2,6-difluorobenzamide) shares the 2,6-difluorobenzamide core but differs in the 4-Cl-phenyl substituent, which confers potent insecticidal activity by inhibiting chitin synthesis .
  • Lufenuron introduces a trifluoromethylphenoxy group, enhancing lipophilicity and environmental persistence .
  • Compound 43 demonstrates that replacing the phenyl group with a benzocycloheptathiazole ring improves selectivity for human umbilical vein endothelial cells (HUVEC), highlighting the role of heterocyclic systems in target specificity .

Impact of Halogen Substituents

Halogenation at the phenyl ring significantly modulates bioactivity:

  • Bromine vs. Chlorine : The 3-Br substituent in this compound may enhance hydrophobic interactions compared to 4-Cl in Diflubenzuron. However, chlorine’s smaller size and higher electronegativity often improve metabolic stability .
  • Fluorine Positioning : In , the absence of tri-fluorinated analogs underscores the unique electronic effects of 2,6-diF substitution, which balance electron withdrawal and steric hindrance .
Antifungal and Antibacterial Activity
  • Pyrimidine-Thio Derivatives (4c–4m) : Compounds with pyrimidine-thio-phenyl groups (e.g., 4c, 4j) exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5–8 µg/mL. The 3-bromo analog’s activity remains untested but is hypothesized to be comparable .
  • 2,6-Difluorobenzamide-Thiazole Hybrids : Derivatives like Compound 5 () show moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting that thiazole rings enhance membrane penetration .
Enzyme Inhibition and Selectivity
  • Compound 43 () inhibits HUVEC proliferation at 1.5 µM, while Compound 44 (lacking a fluorine on the A-ring) is tenfold less potent, emphasizing fluorine’s role in binding affinity .

Physicochemical Properties

  • Crystal Structure : The prop-2-ynyl-substituted analog () forms layered structures via C–H···F and N–H···O hydrogen bonds, whereas this compound likely adopts a planar conformation due to bromine’s bulk .
  • Solubility and Stability : Difluorobenzamides generally exhibit low aqueous solubility but high thermal stability, making them suitable for formulation as emulsifiable concentrates (e.g., Diflubenzuron 2.5% EC) .

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